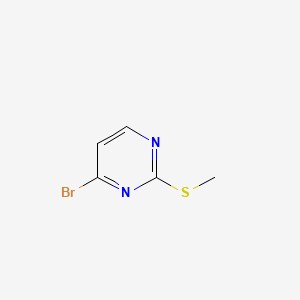

4-Bromo-2-(methylthio)pyrimidine

Description

The exact mass of the compound 4-Bromo-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSQAGYDWPPKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671678 | |

| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-97-6 | |

| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 12, 2026 – As a cornerstone in the synthesis of complex therapeutic agents, 4-Bromo-2-(methylthio)pyrimidine has emerged as a critical building block for researchers and drug development professionals. This comprehensive guide, compiled by leading application scientists, offers an in-depth exploration of its properties, synthesis, and applications, providing a vital resource for those at the forefront of medicinal chemistry.

Core Compound Identification and Properties

CAS Number: 959236-97-6[1][2][3][4]

Molecular Formula: C₅H₅BrN₂S[1][3][4]

Molecular Weight: 205.08 g/mol [1][3]

This heterocyclic compound is characterized by a pyrimidine ring substituted with a bromine atom at the 4-position and a methylthio group at the 2-position. The strategic placement of these functional groups renders it a versatile synthon for a variety of chemical transformations, particularly in the construction of biologically active molecules.

Physicochemical Characteristics

| Property | Value | Source(s) |

| Physical State | Pale yellow to brown low melting solid or liquid | [5] |

| Melting Point | 30-40 °C | [5] |

| Boiling Point | 281 °C (Predicted) | [5][6] |

| Purity | Typically ≥95% | [1] |

| Solubility | While specific quantitative data is limited, pyrimidine derivatives generally exhibit solubility in polar organic solvents. | [7] |

Storage and Handling: 4-Bromo-2-(methylthio)pyrimidine should be stored in a freezer at -20°C under an inert atmosphere.[1][3] It is classified as a corrosive solid and requires careful handling in a well-ventilated area, with appropriate personal protective equipment.[2]

Synthesis and Spectroscopic Characterization

The synthesis of 4-Bromo-2-(methylthio)pyrimidine can be achieved through multiple synthetic routes, with two common methods detailed below. The choice of starting material and reaction conditions can be adapted based on laboratory resources and desired scale.

Method 1: From 2-(methylthio)pyrimidin-4(3H)-one

This protocol involves the bromination of the corresponding pyrimidinone.

Experimental Protocol:

-

To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent, add a brominating agent such as phosphorus(V) oxybromide.

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-Bromo-2-(methylthio)pyrimidine.

Method 2: From 4-chloro-2-methylthio-pyrimidine

This alternative synthesis involves a halogen exchange reaction.

Experimental Protocol:

-

To a solution of 4-chloro-2-methylthio-pyrimidine (1 equivalent) in anhydrous acetonitrile, add bromotrimethylsilane (TMSBr) dropwise under an inert atmosphere.

-

Heat the reaction mixture at approximately 40 °C and stir for an extended period (e.g., 30 hours), monitoring by TLC.

-

After completion, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain 4-Bromo-2-(methylthio)pyrimidine.

Spectroscopic Data

The identity and purity of 4-Bromo-2-(methylthio)pyrimidine are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are crucial for structural elucidation. While specific spectra for the title compound are available from commercial suppliers, representative data for related brominated pyrimidines show characteristic shifts for the pyrimidine ring protons and the methylthio group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is a valuable tool for identifying functional groups. The spectrum of a pyrimidine derivative will typically show characteristic vibrational modes for the pyrimidine ring and any substituents.[8] For 4-Bromo-2-(methylthio)pyrimidine, one would expect to observe stretches corresponding to C-H, C=N, C-S, and C-Br bonds.[9]

-

-

Mass Spectrometry (MS):

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-2-(methylthio)pyrimidine in medicinal chemistry stems from the reactivity of its bromine and methylthio substituents, which allows for diverse and targeted chemical modifications.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[12][13][14][15] The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water).[12]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution reactions at the 4-position, allowing for the displacement of the bromide with various nucleophiles such as amines, alcohols, and thiols. This provides a straightforward route to a diverse library of substituted pyrimidines.

Applications in the Synthesis of Targeted Therapeutics

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. 4-Bromo-2-(methylthio)pyrimidine serves as an excellent starting material for the synthesis of novel kinase inhibitors targeting a variety of kinases implicated in cancer and other diseases.[16][17] The bromine atom allows for the introduction of larger, more complex substituents that can interact with other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

Sources

- 1. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. article.sapub.org [article.sapub.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 17. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Pyrimidine Core and the Strategic Importance of a Versatile Building Block

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to cutting-edge kinase inhibitors.[1][2] Its prevalence is rooted in its ability to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding sites of numerous enzymes.[3] Within this critical class of heterocycles, 4-Bromo-2-(methylthio)pyrimidine has emerged as a particularly valuable and versatile building block for drug discovery professionals.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, reactivity, and strategic applications of 4-Bromo-2-(methylthio)pyrimidine. We will delve into its key chemical transformations, provide field-proven experimental protocols, and explore its pivotal role in the synthesis of complex molecules, including the next generation of targeted therapeutics like kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of 4-Bromo-2-(methylthio)pyrimidine are summarized below. While an experimental melting point for this specific isomer is not widely reported, data from the closely related 5-bromo isomer suggests it is a low-melting solid. Solubility is predicted to be highest in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Table 1: Core Physicochemical and Computational Data

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | [5] |

| CAS Number | 959236-97-6 | [5][6] |

| Molecular Formula | C₅H₅BrN₂S | [6] |

| Molecular Weight | 205.08 g/mol | [6] |

| Physical State | Solid | [5] |

| Purity | Typically ≥95% | [5][6] |

| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [5] |

| SMILES | CSC1=NC=CC(Br)=N1 | [6] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |

| LogP (Predicted) | 1.961 | [6] |

Spectroscopic Profile: A Guide to Characterization

Characterization of 4-Bromo-2-(methylthio)pyrimidine relies on standard spectroscopic techniques. While a publicly available experimental spectrum is not readily accessible, a predicted profile based on its structure and established principles of spectroscopy can be reliably constructed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The methyl protons (-SCH₃) will appear as a sharp singlet significantly upfield. The two aromatic protons on the pyrimidine ring will appear as doublets, coupled to each other. The proton at the C6 position (adjacent to a nitrogen) will be the most deshielded and appear furthest downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbons directly bonded to the electronegative nitrogen atoms (C2, C4, C6) will be significantly deshielded. The C4 carbon, attached to bromine, will be further influenced by the halogen's inductive effect. The methyl carbon will be the most shielded, appearing furthest upfield.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -SC H₃ | ~2.6 | ~14 | Upfield singlet (¹H), shielded carbon (¹³C). |

| C2 | - | ~172 | Deshielded due to attachment to two N atoms and S. |

| C4 | - | ~150 | Deshielded by N and Br. |

| C5 | ~7.2 | ~120 | Aromatic region. |

| C6 | ~8.4 | ~160 | Most deshielded proton and carbon due to proximity to two N atoms. |

Synthesis and Manufacturing: A Plausible Route

The synthesis of 4-bromopyrimidines can be achieved through various methods, often involving the cyclization of amidine intermediates. A robust and straightforward one-pot method involves the reaction of N-cyanovinylamidines with dry hydrogen bromide gas in a suitable solvent like 1,4-dioxane.[7] This approach offers an attractive alternative to multi-step procedures that may require harsher reagents.

Below is a representative, field-proven protocol for the synthesis of a 4-bromopyrimidine core, which serves as a foundational method for producing 4-Bromo-2-(methylthio)pyrimidine.

Caption: General synthetic workflow for 4-bromopyrimidines.

Experimental Protocol: Synthesis of a 4-Bromopyrimidine Core

Disclaimer: This protocol is illustrative and should be performed by trained professionals with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, add a solution of the appropriate N-cyanovinylamidine intermediate (10 mmol) in anhydrous 1,4-dioxane (30 mL).

-

HBr Addition: Begin stirring the solution and bubble dry hydrogen bromide gas through the mixture at a steady rate. Maintain the reaction temperature between 15-20°C using a water bath.

-

Reaction Monitoring: Stir the resulting mixture for 2 hours at 15-20°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aging: After 2 hours, stop the HBr gas flow and allow the reaction mixture to stand at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with vigorous stirring.

-

Isolation: The 4-bromopyrimidine product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as n-hexane or by flash column chromatography.

Chemical Reactivity and Key Transformations

The synthetic utility of 4-Bromo-2-(methylthio)pyrimidine stems from its distinct reactivity at two key positions: the highly reactive C4-bromo position and the modifiable C2-methylthio group. The electron-deficient nature of the pyrimidine ring makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for 4-Bromo-2-(methylthio)pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions (C4 Position)

The C4-bromo group is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in drug synthesis.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl or vinyl substituents. It involves the coupling of the bromopyrimidine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

-

Buchwald-Hartwig Amination: This reaction allows for the facile synthesis of C-N bonds, coupling the bromopyrimidine with a wide variety of primary and secondary amines. This is particularly useful for building libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine 4-Bromo-2-(methylthio)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), to achieve a concentration of 0.1-0.5 M with respect to the starting bromopyrimidine.

-

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates the direct displacement of the C4-bromide by strong nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻), providing a direct route to ethers and thioethers.

Oxidation of the Methylthio Group (C2 Position)

The C2-methylthio group is generally less reactive towards displacement than the C4-bromide. However, its reactivity can be significantly enhanced through oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) converts the methylthio group (-SMe) into a highly electron-withdrawing and excellent leaving group, the methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. This two-step sequence allows for sequential, site-selective functionalization of the pyrimidine core.

Applications in Drug Discovery and Medicinal Chemistry

The dual-functionality of 4-Bromo-2-(methylthio)pyrimidine makes it an ideal scaffold for constructing complex molecules, particularly in the fields of kinase inhibition and targeted protein degradation.

Scaffold for Kinase Inhibitors

Many potent kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[2][8] 4-Bromo-2-(methylthio)pyrimidine serves as an excellent starting point for synthesizing libraries of such inhibitors. A typical strategy involves:

-

A Buchwald-Hartwig amination or SNAr at the C4 position to install a key pharmacophore that interacts with the kinase hinge region.

-

Oxidation of the C2-methylthio group to the sulfone.

-

A second SNAr at the C2 position to introduce a solubilizing group or another pharmacophore to improve potency and pharmacokinetic properties.

This modular approach allows for rapid exploration of the chemical space around the pyrimidine core to optimize inhibitor performance.[8]

Core Component in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

4-Bromo-2-(methylthio)pyrimidine is classified as a "Protein Degrader Building Block" because its structure is perfectly suited for PROTAC synthesis.[10] The C4-bromo position can be functionalized via Suzuki or Buchwald-Hartwig coupling to attach the target protein ligand (e.g., a kinase inhibitor moiety). The C2-methylthio group can then be used as an attachment point for the linker connected to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). This strategy provides a robust and flexible method for generating novel PROTACs for a wide range of protein targets.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-Bromo-2-(methylthio)pyrimidine must be handled with appropriate care.

-

Hazard Identification: The compound is classified as corrosive. Hazard statements indicate it causes severe skin burns and eye damage (H314).[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[6][11]

Conclusion

4-Bromo-2-(methylthio)pyrimidine is a high-value chemical intermediate that offers researchers in drug discovery a powerful and flexible tool. Its well-defined and differential reactivity at the C2 and C4 positions enables the efficient and modular synthesis of complex molecular architectures. From the construction of kinase inhibitor libraries to its emerging role as a core scaffold in the revolutionary field of targeted protein degradation with PROTACs, this compound is poised to continue facilitating the development of the next generation of precision medicines. The protocols and data provided in this guide serve as a comprehensive resource to support and accelerate these vital research endeavors.

References

-

Dave, C. G., & Shah, P. R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Jiangxi Normal University. Available at: [Link]

-

Lee, K., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]

-

Penthala, N. R., et al. (2017). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Pharmaceutical compositions of PROTAC compounds and uses thereof - Patent US-12350268-B2. Retrieved from [Link]

-

Khalaji, A. D., et al. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Request PDF. Available at: [Link]

- Google Patents. (n.d.). Novel PROTAC compound and application thereof in anti-cancer drugs.

-

HDH Pharma Inc. (n.d.). 4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.

-

Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

-

Marin Biologic Laboratories. (n.d.). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]

- Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 10. calpaclab.com [calpaclab.com]

- 11. lab-chemicals.com [lab-chemicals.com]

4-Bromo-2-(methylthio)pyrimidine molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Core Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-2-(methylthio)pyrimidine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthetic utility, its reactivity, and its strategic application in constructing complex molecular architectures.

Core Compound Profile and Physicochemical Properties

4-Bromo-2-(methylthio)pyrimidine is a substituted pyrimidine that has gained significant traction as a versatile building block. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, while the orthogonal reactivity of the bromo and methylthio substituents provides a robust platform for synthetic diversification.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂S | [2][3][4][5] |

| Molecular Weight | 205.08 g/mol | [3][5][6][7] |

| CAS Number | 959236-97-6 | [2][3][4][5][6] |

| IUPAC Name | 4-bromo-2-(methylsulfanyl)pyrimidine | [4] |

| Physical Form | Solid (typically a white to light yellow crystalline powder) | [4][8] |

| Purity | Typically ≥95% | [3][4][5] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [3][5] |

Molecular Structure and Reactivity Insights

The synthetic power of 4-Bromo-2-(methylthio)pyrimidine stems directly from its electronic and structural features. The pyrimidine ring is electron-deficient, which activates the C4-position for nucleophilic attack.

Caption: Structure of 4-Bromo-2-(methylthio)pyrimidine.

Key Reactivity Centers:

-

C4-Bromine: The bromine atom is an excellent leaving group, strategically positioned on the electron-deficient pyrimidine ring. This makes it highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. Crucially, it serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile installation of diverse aryl, heteroaryl, or alkyl groups.[9][10] This is the cornerstone of its utility in building molecular libraries for structure-activity relationship (SAR) studies.[8]

-

C2-Methylthio Group: The methylthio (-SMe) group is relatively stable but offers a secondary site for modification. It can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the pyrimidine ring and can serve as a hydrogen bond acceptor. This provides a means to fine-tune the physicochemical properties (e.g., solubility, metabolic stability) of a drug candidate.

Synthetic Strategy Overview

While multiple specific synthetic routes exist, the general logic for producing 4-bromopyrimidines often involves the transformation of more common pyrimidine precursors. A generalized, one-pot method has been reported that offers an attractive alternative to multi-step procedures involving harsher reagents.[11]

The diagram below illustrates a conceptual workflow for the synthesis of functionalized pyrimidines, highlighting the strategic introduction of the bromo-substituent.

Caption: Generalized synthetic pathway for 4-Bromo-2-(methylthio)pyrimidine.

This modular approach allows for the late-stage introduction of the reactive bromine handle, preserving it for subsequent diversification reactions crucial for drug discovery programs.

Application in Medicinal Chemistry: A Versatile Intermediate

4-Bromo-2-(methylthio)pyrimidine is not merely a chemical; it is a strategic tool. Its primary application is as an intermediate for the synthesis of more complex, biologically active molecules.

-

Scaffold for SAR Studies: By keeping the pyrimidine core constant, researchers can rapidly generate a library of analogues by varying the substituent at the C4 position via cross-coupling. This allows for a systematic exploration of the chemical space around a pharmacophore.

-

Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[2] This is a cutting-edge area of drug discovery involving molecules like PROTACs (Proteolysis-Targeting Chimeras) that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The pyrimidine scaffold can be incorporated into either the ligand for the target protein or the E3 ligase binder.

The logical flow from this building block to a potential drug candidate is illustrated below.

Caption: Role as an intermediate in a drug discovery cascade.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness, a protocol must be a self-validating system. The following details a robust, field-proven methodology for a Suzuki coupling reaction. The causality for each reagent and condition is explained.

Objective: To synthesize 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine.

Methodology:

-

Reactor Setup:

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(methylthio)pyrimidine (205 mg, 1.0 mmol, 1.0 equiv.).

-

Add (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv.).

-

Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.). Causality: K₂CO₃ is a mild, effective inorganic base required to activate the boronic acid for transmetalation to the palladium catalyst.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%). Causality: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for cross-coupling with heteroaryl halides. The dppf ligand is bulky and electron-rich, promoting the reductive elimination step and preventing β-hydride elimination.

-

-

Solvent and Degassing:

-

Evacuate and backfill the flask with dry nitrogen or argon three times. Causality: This removes oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed reactions.

-

Add 1,4-dioxane (8 mL) and Water (2 mL) via syringe. Causality: The dioxane/water solvent system is polar enough to dissolve the reagents and base, and water is essential for the catalytic cycle, particularly for the hydrolysis of the boronate ester intermediate.

-

-

Reaction Execution:

-

Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product.

-

Safety and Handling

4-Bromo-2-(methylthio)pyrimidine is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: As previously noted, store frozen (-20°C) under an inert atmosphere to prevent degradation.[3][5] The compound should be shipped in a cold pack.

Conclusion

4-Bromo-2-(methylthio)pyrimidine is a high-value, versatile reagent that serves as a critical entry point for the synthesis of diverse heterocyclic compounds. Its well-defined and orthogonal reactivity at the C4-bromo and C2-methylthio positions provides medicinal chemists with a reliable and powerful tool for lead generation and optimization. Understanding the underlying principles of its reactivity is key to leveraging its full potential in accelerating the development of next-generation therapeutics.

References

-

4-Bromo-2-(methylthio)pyrimidine, min 96%, 1 gram . Oakwood Chemical. [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction . HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . PubMed. [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 7. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 4-Bromo-2-(methylthio)pyrimidine: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] This guide focuses on a particularly strategic derivative, 4-Bromo-2-(methylthio)pyrimidine, a heterocyclic building block prized for its dual-handle reactivity. We will dissect its structural attributes, explore its orthogonal chemical reactivity, and provide actionable protocols for its deployment in synthetic chemistry. The primary focus is to illustrate its value as a versatile scaffold, particularly in the rational design of kinase inhibitors, where the pyrimidine motif serves as a privileged pharmacophore.[3][4]

The 4-Bromo-2-(methylthio)pyrimidine Core: Structure and Properties

4-Bromo-2-(methylthio)pyrimidine is a solid, crystalline compound at room temperature.[5][6] Its structure is defined by a pyrimidine ring substituted at the C4 position with a bromine atom and at the C2 position with a methylthio (-SCH₃) group. This specific arrangement of functional groups is not accidental; it is the key to its synthetic utility, providing two distinct points for chemical modification.

The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This inherent electronic nature makes the ring susceptible to nucleophilic attack, a property that is further modulated by the attached functional groups.

Caption: Chemical structure of 4-Bromo-2-(methylthio)pyrimidine.

Table 1: Physicochemical Properties of 4-Bromo-2-(methylthio)pyrimidine

| Property | Value | Source(s) |

| CAS Number | 959236-97-6 | [5][8] |

| Molecular Formula | C₅H₅BrN₂S | [5] |

| Molecular Weight | 205.08 g/mol | [6][8][9] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5][8] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [6][8] |

| IUPAC Name | 4-bromo-2-(methylthio)pyrimidine | |

| SMILES | CSC1=NC=CC(Br)=N1 | [5][8][10] |

The Chemistry of a Versatile Scaffold: Orthogonal Reactivity

The synthetic power of 4-Bromo-2-(methylthio)pyrimidine lies in the distinct reactivity of its two primary functional groups. The bromine atom at the C4 position and the methylthio group at the C2 position can be addressed with different sets of chemical reactions, allowing for a stepwise and controlled elaboration of the core structure.

The C4-Bromine Handle: A Gateway to Cross-Coupling

The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular complexity.[11]

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromopyrimidine with a boronic acid or ester. This is a robust and widely used method for creating bi-aryl structures common in kinase inhibitors.[12][13]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the installation of primary and secondary amines at the C4 position.[14][15][16] This is critical for introducing functionalities that can form key hydrogen bonds with biological targets.

The C2-Methylthio Handle: A Modulatable Leaving Group

The methylthio group (-SCH₃) is a versatile functionality. While it is relatively unreactive in its native state, its reactivity can be dramatically "switched on" through oxidation.[17]

-

Nucleophilic Aromatic Substitution (SNAr): The methylthio group itself can be displaced by strong nucleophiles, but its utility is magnified upon oxidation.

-

Oxidation to Sulfone: Oxidation of the methylthio group to the corresponding methylsulfone (-SO₂CH₃) with reagents like m-CPBA or Oxone® transforms it into a superb leaving group.[18][19] This electron-withdrawing sulfone group further activates the pyrimidine ring, making the C2 position highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[17][18]

This two-step sequence (oxidation followed by SNAr) provides a strategic advantage, allowing chemists to perform cross-coupling at the C4 position first, and then address the C2 position under different reaction conditions.

Caption: Orthogonal reactivity pathways of the 4-Bromo-2-(methylthio)pyrimidine scaffold.

Application in Kinase Inhibitor Design

The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it mimics the adenine ring of ATP, the natural ligand for kinases.[20][21] This allows pyrimidine-based inhibitors to effectively compete with ATP and bind to the kinase hinge region, a critical interaction for potent inhibition. 4-Bromo-2-(methylthio)pyrimidine is an ideal starting point for building kinase inhibitors.

The typical drug design workflow involves:

-

Hinge-Binding Core: The pyrimidine ring acts as the core hinge-binder.

-

Solvent-Front Exposure: A substituent is installed at the C4 position (via Suzuki or Buchwald-Hartwig) to extend into the solvent-exposed region of the ATP binding pocket, allowing for modulation of potency and selectivity.

-

Selectivity Pocket Interaction: The C2 position is functionalized (often via the oxidation/SNAr strategy) with a group designed to interact with a specific selectivity pocket, differentiating the target kinase from others.

Caption: Workflow for developing a kinase inhibitor from the scaffold.

Experimental Protocols

The following protocols are generalized methodologies and serve as a starting point. Optimization for specific substrates is essential for achieving high yields and purity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the C4 position of the scaffold.[22][23]

Materials:

-

4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the bromopyrimidine.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the amination of the C4 position.[14][16][24]

Materials:

-

4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos, 1-5 mol%)

-

Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

-

Reagent Addition: Add 4-Bromo-2-(methylthio)pyrimidine and the anhydrous, degassed solvent. Finally, add the amine.

-

Inert Atmosphere: Seal the vessel and ensure it remains under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

4-Bromo-2-(methylthio)pyrimidine is more than just a chemical intermediate; it is a highly engineered scaffold designed for efficiency and versatility in drug discovery. Its orthogonal reactivity allows for the systematic and predictable construction of complex molecules. The C4-bromine provides a reliable entry point for diversification via robust cross-coupling chemistry, while the C2-methylthio group offers a switchable handle for late-stage functionalization. For research teams engaged in the development of novel therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this scaffold provides a significant strategic advantage in the rapid generation of potent and selective drug candidates.

References

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2721-2726.

- Freeman, F., & Sae-Heng, S. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A, 112(12), 2564-2577.

- Bernardes, G. J. L., et al. (2018). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 140(42), 13882-13889.

-

PubChem. (n.d.). 4-Bromo-2-methylpyrimidine. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

- Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(3), 893-904.

-

Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved January 12, 2026, from [Link]

-

YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved January 12, 2026, from [Link]

- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (2025, October 17). The Role of Bromopyrimidine Derivatives in Modern Drug Discovery. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 12, 2026, from [Link]

-

PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases.... Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 12, 2026, from [Link]

-

PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved January 12, 2026, from [Link]

-

Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved January 12, 2026, from [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. scispace.com [scispace.com]

- 8. chemscene.com [chemscene.com]

- 9. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 10. 959236-97-6|4-Bromo-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 20. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Intermediate: A Technical Guide to 4-Bromo-2-(methylthio)pyrimidine for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-(methylthio)pyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While the specific historical genesis of this compound is not extensively documented in seminal literature, its contemporary importance is underscored by its wide availability and its frequent appearance as a key intermediate in the synthesis of complex bioactive molecules. This guide will delve into the compound's physicochemical properties, detail robust synthetic methodologies, and explore its strategic application in the design and synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Historical Context and Emergence

The broader family of pyrimidines, of which 4-Bromo-2-(methylthio)pyrimidine is a member, has a rich history dating back to the late 19th century. The systematic study of pyrimidines began in 1884, and the parent compound was first synthesized in 1900.[1] Pyrimidine derivatives are of immense biological importance, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1]

The precise discovery of 4-Bromo-2-(methylthio)pyrimidine is not clearly delineated in publicly accessible, peer-reviewed literature. Its emergence appears to be more recent, driven by the needs of modern medicinal chemistry for versatile, functionalized heterocyclic scaffolds. The compound, identified by its CAS number 959236-97-6, is now readily available from numerous chemical suppliers, indicating its established role as a valuable starting material.[2][3] Its prevalence in patent literature, often as a reactant in the synthesis of kinase inhibitors, further attests to its significance in contemporary drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. 4-Bromo-2-(methylthio)pyrimidine is typically a pale yellow to brown low-melting solid.[4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 959236-97-6 | [2][3] |

| Molecular Formula | C₅H₅BrN₂S | [2][3] |

| Molecular Weight | 205.08 g/mol | [4] |

| Melting Point | 30-40 °C | [4] |

| Boiling Point | 281 °C at 760 mmHg | [4] |

| Density | 1.72 g/cm³ | [4] |

| Flash Point | 124 °C | [4] |

| InChIKey | TZSQAGYDWPPKPE-UHFFFAOYSA-N | |

| SMILES | CSC1=NC=CC(Br)=N1 | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic data is crucial for reaction monitoring and product confirmation. For 4-Bromo-2-(methylthio)pyrimidine, the following NMR data has been reported:

-

¹H NMR (CDCl₃): δ 2.56 (s, 3H, SCH₃), 7.16 (d, 1H, J = 5.2 Hz, H-5), 8.26 (d, 1H, J = 5.2 Hz, H-6)

-

¹³C NMR (CDCl₃): δ 13.5 (SCH₃), 116.2 (C-5), 140.3 (C-6), 158.7 (C-4), 162.4 (C-2)

Synthetic Methodologies: A Tale of Two Precursors

The synthesis of 4-Bromo-2-(methylthio)pyrimidine can be reliably achieved through at least two distinct and efficient pathways, each starting from a different commercially available precursor. The choice of method may depend on factors such as reagent availability, scale, and desired purity.

Method 1: Halogen Exchange from 4-Chloro-2-(methylthio)pyrimidine

This approach leverages a Finkelstein-type halogen exchange reaction, where the chloro-substituent at the 4-position is displaced by a bromo-group. Bromotrimethylsilane serves as an effective bromine source for this transformation.

Reaction Scheme:

A flowchart illustrating the synthesis of 4-Bromo-2-(methylthio)pyrimidine.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-chloro-2-methylthio-pyrimidine (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Slowly add bromotrimethylsilane (approximately 7 equivalents) dropwise to the stirred solution. The addition should be performed cautiously as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to 40°C in an oil bath and maintain stirring for approximately 30 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/ethyl acetate, 9:1 v/v) to afford the pure 4-Bromo-2-(methylthio)pyrimidine.

-

Causality and Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile and an inert atmosphere is critical as bromotrimethylsilane is moisture-sensitive.

-

Excess Reagent: A significant excess of bromotrimethylsilane is used to drive the equilibrium of the halogen exchange towards the desired product.

-

Temperature Control: Gentle heating to 40°C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side product formation.

-

Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acidic species and hydrolyzes excess bromotrimethylsilane.

Method 2: Bromination of 2-(Methylthio)pyrimidin-4(3H)-one

This alternative synthesis involves the direct bromination of the corresponding pyrimidinone precursor using a brominating agent such as phosphorus(V) oxybromide.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in acetonitrile, add phosphorus(V) oxybromide (POBr₃).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for approximately 5 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is worked up in a similar fashion to Method 1, involving quenching, extraction, and chromatographic purification to yield the final product.

Causality and Experimental Choices:

-

Phosphorus(V) Oxybromide: This reagent serves as a potent brominating agent, capable of converting the hydroxyl group of the pyrimidinone tautomer into a bromo substituent.

-

Elevated Temperature: The higher reaction temperature is necessary to facilitate the bromination reaction with POBr₃.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the bromine atom at the 4-position and the methylthio group at the 2-position makes 4-Bromo-2-(methylthio)pyrimidine a highly versatile intermediate in medicinal chemistry. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.

This reactivity profile is particularly valuable in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapeutics. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

A generalized workflow for the use of 4-Bromo-2-(methylthio)pyrimidine in drug discovery.

While specific FDA-approved drugs directly citing the use of 4-Bromo-2-(methylthio)pyrimidine as a starting material are not readily identifiable, numerous patents in the field of kinase inhibitors describe its use in the synthesis of novel therapeutic candidates. For instance, it has been employed in the preparation of compounds targeting various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

The methylthio group can also be a site for further functionalization. For example, it can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and steric profile of the molecule, potentially leading to improved potency or selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-2-(methylthio)pyrimidine.

-

Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere in a freezer at -20°C is recommended.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5][6][7]

Conclusion

4-Bromo-2-(methylthio)pyrimidine has established itself as a cornerstone intermediate in the toolkit of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with reliable and scalable synthetic routes, make it an attractive starting point for the synthesis of complex molecular architectures. Its true value lies in its utility as a versatile building block, enabling the rapid generation of diverse libraries of compounds for biological screening, particularly in the highly competitive and impactful field of kinase inhibitor drug discovery. As the quest for more selective and potent targeted therapies continues, the strategic importance of intermediates like 4-Bromo-2-(methylthio)pyrimidine is poised to grow.

References

-

Wikipedia. Pyrimidine. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

-

ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

-

National Institutes of Health. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]

-

CD Biosynsis. Pyrimidine Biosynthesis. [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]

-

Elmhurst College. Purine and Pyrimidine Metabolism. [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-(methylthio)pyrimidine. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

A Guide to 4-Bromo-2-(methylthio)pyrimidine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Pharmaceutical intermediates that offer multiple, distinct points for chemical modification serve as critical linchpins in the synthesis of complex Active Pharmaceutical Ingredients (APIs). 4-Bromo-2-(methylthio)pyrimidine, a strategically functionalized heterocyclic compound, has emerged as a significant building block, particularly in the development of targeted therapies such as kinase inhibitors. Its pyrimidine core mimics endogenous nucleobases, while its two distinct reactive handles—a readily displaceable bromo group at the C4 position and a modifiable methylthio group at the C2 position—provide synthetic chemists with a powerful and flexible platform. This technical guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of 4-Bromo-2-(methylthio)pyrimidine, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to leverage its full potential in pharmaceutical research and development.

Introduction to 4-Bromo-2-(methylthio)pyrimidine

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biocompatibility has made pyrimidine derivatives a cornerstone in the development of a vast array of therapeutics, including antiviral, anticancer, and antibacterial agents.[2][3] The nitrogen atoms in the ring act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzyme active sites.[1] Consequently, pyrimidine-based molecules are frequently utilized in the design of kinase inhibitors, a major class of drugs for oncology and inflammatory diseases.[4]

Structural Features and Physicochemical Properties

4-Bromo-2-(methylthio)pyrimidine (CAS No: 959236-97-6) is a solid at room temperature, characterized by a unique substitution pattern that dictates its synthetic utility.[5][6] The key to its versatility lies in the differential reactivity of its functional groups, which will be explored in detail in Section 2.

| Property | Value | Source(s) |

| CAS Number | 959236-97-6 | [6][7] |

| Molecular Formula | C₅H₅BrN₂S | [7] |

| Molecular Weight | 205.08 g/mol | [6] |

| Appearance | Pale yellow to brown low-melting solid | [5] |

| Melting Point | 30-40 °C | [5] |

| Boiling Point | ~281 °C at 760 mmHg | [5] |

| Purity | Typically ≥95% | [6][8] |

| Storage Conditions | Store in freezer (-20°C) under inert atmosphere | [6][8] |

| SMILES | CSC1=NC=CC(Br)=N1 | [6] |

| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N | [5] |

Overview of its Role as a Versatile Pharmaceutical Intermediate

4-Bromo-2-(methylthio)pyrimidine is primarily valued as a "dual-handle" intermediate. This means it offers two distinct and orthogonal sites for chemical elaboration:

-

The C4-Bromo Group: This site is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][9] This allows for the straightforward introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for tuning a drug candidate's target affinity and pharmacokinetic properties.

-

The C2-Methylthio Group: While less reactive in its native state, the methylthio group can be easily oxidized to a highly effective leaving group (a methylsulfoxide or methylsulfone). This activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines and other nucleophiles.[10]

This dual reactivity allows for the sequential and controlled construction of complex molecular architectures around the central pyrimidine core, making it an invaluable tool for building libraries of potential drug candidates and for the convergent synthesis of specific API targets.

The Synthetic Utility: Reactivity and Key Transformations

The Dual-Handle Reactivity Profile

The strategic placement of the bromo and methylthio groups on the electron-deficient pyrimidine ring is the source of the intermediate's power. Nucleophilic substitution on pyrimidines is generally favored at the C4/C6 positions over the C2 position.[11] This inherent electronic preference means that reactions like Suzuki coupling will selectively occur at the C4-bromo position without disturbing the C2-methylthio group, allowing for a stepwise synthetic strategy.

Caption: Plausible Synthetic Route to the Intermediate.

A key step in this synthesis is the bromination of the 4-hydroxy (or 4-oxo) group. While chlorination with POCl₃ is more common, bromination can be effectively achieved using phosphorus oxybromide (POBr₃), providing the target intermediate in good yield. [12]

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs): Illustrative Case Studies

While specific commercial synthesis routes using 4-Bromo-2-(methylthio)pyrimidine are often proprietary, its utility can be powerfully demonstrated through the logical construction of known pharmacophores. Below are illustrative syntheses for two major classes of therapeutics.

Case Study: Synthesis of a Bcr-Abl Tyrosine Kinase Inhibitor Analogue

Many potent tyrosine kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole moiety attached to a central pyrimidine ring. [13][14]The following workflow demonstrates how 4-Bromo-2-(methylthio)pyrimidine can be used to construct a structurally related analogue.

Workflow:

-

Suzuki-Miyaura Coupling: The C4-bromo position is first coupled with a suitable heteroaryl boronic ester, for example, a protected pyrazole boronic ester, to install a key recognition element.

-

Oxidation: The methylthio group at C2 is then oxidized to the methylsulfonyl group using m-CPBA.

-

SNAr Reaction: The final pharmacophore, a substituted 2-aminothiazole, is introduced by displacing the methylsulfonyl group. This step establishes the crucial hinge-binding motif for kinase inhibition.

Caption: Reaction Scheme for API Case Study 1.

Case Study: Synthesis of a Precursor for Antiviral Agents

Many antiviral drugs are nucleoside analogues that incorporate a modified pyrimidine base. [15][16]The ability to install different functionalities at the C4 position is critical. This example shows how the C4-bromo group can be displaced via a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.

Workflow:

-

Buchwald-Hartwig Amination: The C4-bromo position is coupled with a protected aminocyclopentane derivative. This reaction is chosen for its high efficiency in forming C-N bonds, which can be challenging using classical methods.

-

Further Functionalization: The resulting intermediate, containing the core pyrimidine and a side chain common in antiviral structures, can then be further elaborated at the C2-methylthio position or deprotected to yield the final target.

Caption: Reaction Scheme for API Case Study 2.

Experimental Protocols & Handling

Safety and Handling

4-Bromo-2-(methylthio)pyrimidine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Corrosive/Irritant | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), flame-retardant antistatic protective clothing.

-

Respiratory Protection: Use only in a chemical fume hood.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-Bromo-2-(methylthio)pyrimidine with an arylboronic acid.

Materials:

-

4-Bromo-2-(methylthio)pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(methylthio)pyrimidine, the arylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.

-

Causality Insight: Degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol: Oxidation and SNAr

This two-step protocol describes the activation of the C2 position and subsequent displacement.

Step A: Oxidation to the Sulfone

-

Dissolution: Dissolve 4-Bromo-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Causality Insight: The reaction is exothermic. Slow, portion-wise addition at low temperature is crucial for controlling the reaction rate and preventing potential side reactions.

-

-

Reaction: Stir the mixture at 0 °C to room temperature until TLC or LC-MS shows complete conversion to the sulfone.

-